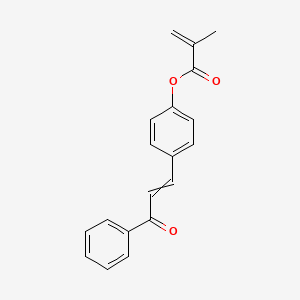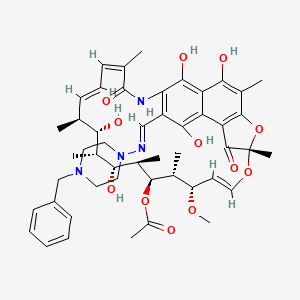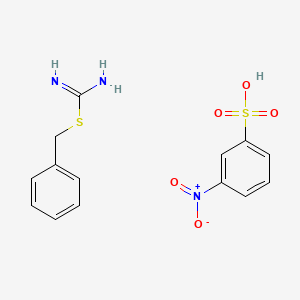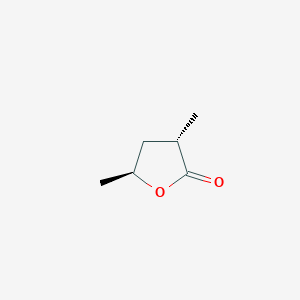
2-Butylphenol;phosphorous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butylphenol: is an organic compound with the molecular formula C10H14O. It is a type of phenol where a butyl group is attached to the second position of the benzene ring. This compound is known for its applications in various chemical processes and industries.
Phosphorous acid: , also known as phosphonic acid, is represented by the chemical formula H3PO3. It is a diprotic acid, meaning it can donate two protons in an acid-base reaction. Phosphorous acid is used as an intermediate in the preparation of other phosphorus compounds and has significant applications in agriculture and industry.
準備方法
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: 2-Butylphenol can be synthesized through the Friedel-Crafts alkylation of phenol with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods:
Alkylation of Phenol: In an industrial setting, 2-Butylphenol is produced by the alkylation of phenol with butylene in the presence of an acid catalyst. This method is preferred due to its efficiency and scalability.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Phosphorus Trichloride: Phosphorous acid is commonly prepared by the hydrolysis of phosphorus trichloride (PCl3) with water or steam. The reaction is as follows: [ \text{PCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3\text{HCl} ]
Industrial Production Methods:
Hydrolysis of Phosphorus Trioxide: Another industrial method involves the hydrolysis of phosphorus trioxide (P4O6) with water to produce phosphorous acid.
化学反応の分析
Types of Reactions:
Oxidation: 2-Butylphenol can undergo oxidation reactions to form corresponding quinones.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Catalysts: Lewis acids such as aluminum chloride are used in substitution reactions.
Major Products:
Quinones: Oxidation of 2-Butylphenol yields quinones, which are important intermediates in various chemical processes.
Types of Reactions:
Reduction: Phosphorous acid acts as a reducing agent and can reduce metal ions.
Disproportionation: When heated, phosphorous acid disproportionates to form phosphine and phosphoric acid.
Common Reagents and Conditions:
Bases: Reacts with bases like sodium hydroxide to form phosphites.
Heat: Disproportionation occurs upon heating.
Major Products:
Phosphine and Phosphoric Acid: Disproportionation reaction yields phosphine (PH3) and phosphoric acid (H3PO4).
科学的研究の応用
2-Butylphenol:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Industry: Employed in the production of resins and plasticizers.
Phosphorous Acid:
Agriculture: Used as a fertilizer and fungicide to protect crops from diseases.
Medicine: Involved in the production of certain pharmaceutical drugs.
Industry: Utilized in the preparation of phosphites and phosphonates, which are important in plastic manufacturing and as flame retardants.
作用機序
2-Butylphenol:
Molecular Targets: Interacts with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Pathways Involved: Inhibits the growth of bacteria and fungi by interfering with their cellular processes.
Phosphorous Acid:
Molecular Targets: Acts on metal ions, reducing them to their lower oxidation states.
Pathways Involved: Involves redox reactions where phosphorous acid donates electrons to reduce other compounds.
類似化合物との比較
2-Butylphenol:
Similar Compounds: Phenol, 4-tert-Butylphenol, 2,6-Di-tert-butylphenol.
Uniqueness: The butyl group at the second position provides unique chemical properties and reactivity compared to other phenols.
Phosphorous Acid:
Similar Compounds: Phosphoric acid (H3PO4), Hypophosphorous acid (H3PO2).
Uniqueness: Phosphorous acid is diprotic, whereas phosphoric acid is triprotic and hypophosphorous acid is monoprotic, leading to different chemical behaviors and applications.
特性
CAS番号 |
27457-23-4 |
|---|---|
分子式 |
C30H45O6P |
分子量 |
532.6 g/mol |
IUPAC名 |
2-butylphenol;phosphorous acid |
InChI |
InChI=1S/3C10H14O.H3O3P/c3*1-2-3-6-9-7-4-5-8-10(9)11;1-4(2)3/h3*4-5,7-8,11H,2-3,6H2,1H3;1-3H |
InChIキー |
LUVCHBRBVQSSGI-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=CC=C1O.CCCCC1=CC=CC=C1O.CCCCC1=CC=CC=C1O.OP(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)
![(3S,6R,7R,8S,9S)-2,6-dihydroxy-5,5,8-trimethylspiro[12-oxatetracyclo[6.4.0.01,11.03,7]dodecane-9,2'-oxirane]-10-one](/img/structure/B14686362.png)
![4H,6H-[2]Benzoxepino[6,5,4-def][2]benzoxepin-4,6,10,12-tetrone](/img/structure/B14686363.png)
![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)




![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)


